molecular formula C13H19BrCl2N2O B6223645 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride CAS No. 2763750-51-0

1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride

Cat. No. B6223645
CAS RN: 2763750-51-0
M. Wt: 370.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Bromophenyl)oxetan-3-yl)piperazine dihydrochloride, also known as 1-(3-(4-BPOP)PZ)DHC, is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the areas of biochemistry and physiology. It is a highly versatile compound, with a wide range of applications in both in vitro and in vivo experiments.

Mechanism of Action

1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has been shown to act as an inhibitor of enzymes, such as protein kinases, phosphatases, and G-protein coupled receptors. It has also been shown to act as an agonist of G-protein coupled receptors, as well as an antagonist of certain receptors, such as the 5-HT3 receptor. In addition, 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has been shown to modulate signal transduction pathways, such as the MAPK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as protein kinases, phosphatases, and G-protein coupled receptors. It has also been shown to modulate the expression of genes, as well as the production of proteins. In addition, 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has been shown to have an effect on the nervous system, as well as the cardiovascular system.

Advantages and Limitations for Lab Experiments

1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has a number of advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of applications in both in vitro and in vivo experiments. It is also a relatively inexpensive compound, making it a cost-effective choice for research laboratories. However, 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC also has certain limitations for use in laboratory experiments. For example, it is not stable in aqueous solutions, and must be stored in anhydrous conditions. In addition, it is a relatively toxic compound, and must be handled with caution.

Future Directions

1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has a wide range of potential future directions for use in scientific research. It could be used to further study the effects of drugs on the nervous system, as well as the cardiovascular system. It could also be used to study the effects of drugs on gene expression and protein synthesis. In addition, 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC could be used to study the effects of drugs on enzyme inhibition, receptor binding, and signal transduction pathways. Finally, 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC could be used to study the effects of drugs on various diseases, such as cancer and neurological disorders.

Synthesis Methods

1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC is produced by a two-step synthesis method. The first step involves the reaction of 4-bromophenol with ethyl oxalate in the presence of an acid catalyst, such as sulfuric acid, to produce 4-bromophenyl oxalate. The second step involves the reaction of 4-bromophenyl oxalate with piperazine in the presence of a base catalyst, such as sodium hydroxide, to produce 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC. This two-step synthesis method is simple, efficient, and cost-effective, making it a popular choice for research laboratories.

Scientific Research Applications

1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has a wide range of applications in scientific research, particularly in the areas of biochemistry and physiology. It has been used in a variety of in vitro and in vivo experiments, such as studies of enzyme inhibition, receptor binding, and signal transduction. It has also been used in studies of gene expression, protein synthesis, and drug metabolism. In addition, 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride(3-(4-BPOP)PZ)DHC has been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride involves the reaction of 4-bromobenzaldehyde with ethylene oxide to form 3-(4-bromophenyl)oxetan-3-ol, which is then reacted with piperazine to form the final product. The dihydrochloride salt is added to increase the solubility of the compound in water.", "Starting Materials": [ "4-bromobenzaldehyde", "ethylene oxide", "piperazine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethylene oxide in the presence of sodium hydroxide to form 3-(4-bromophenyl)oxetan-3-ol.", "Step 2: 3-(4-bromophenyl)oxetan-3-ol is reacted with piperazine in the presence of hydrochloric acid to form 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine.", "Step 3: The dihydrochloride salt of 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine is formed by adding hydrochloric acid to the compound in diethyl ether and evaporating the solvent to obtain the solid salt." ] }

CAS RN

2763750-51-0

Product Name

1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride

Molecular Formula

C13H19BrCl2N2O

Molecular Weight

370.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.